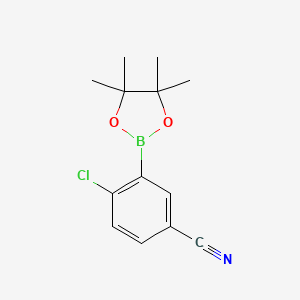

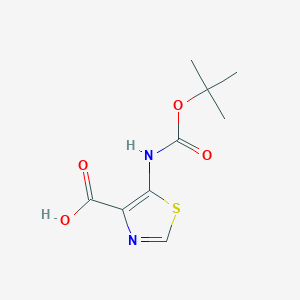

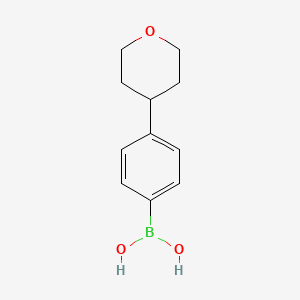

![molecular formula C8H10N2O2 B3030162 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid CAS No. 873785-69-4](/img/structure/B3030162.png)

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid is a derivative of the tetrahydroimidazo[1,5-a]pyridine class, which is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core structure. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of tetrahydroimidazo[1,5-a]pyridine derivatives has been explored through different methods. One approach involves the intramolecular cyclization of an iminium ion derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde, which has been used to produce conformationally restricted farnesyltransferase inhibitor analogues with improved in vivo metabolic stability . Another method includes a multicomponent domino reaction using cyanoacetohydrazide, aromatic aldehydes, and other reagents, which highlights the operational simplicity and tolerance of a wide diversity of functional groups .

Molecular Structure Analysis

The molecular structure of tetrahydroimidazo[1,5-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The orientation of the cyclization process and the structure of the synthesized compounds have been elucidated using spectroscopic methods such as NMR, MS-FAB+, and IR spectroscopy .

Chemical Reactions Analysis

Tetrahydroimidazo[1,5-a]pyridine derivatives can undergo various chemical reactions, including N,N-acetal formation, Knoevenagel condensation, Michael addition, and imine–enamine tautomerization, which are part of the cascade reactions used in their synthesis . Additionally, these compounds can be functionalized further to produce a variety of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroimidazo[1,5-a]pyridine derivatives include their solubility, crystallinity, and stability, which are important for their potential applications. The antioxidant properties of these compounds have been studied using DPPH free radical scavenging and ORAC assays, and their electrochemical properties have been investigated through anodic potential oxidation studies . The selective antifungal activity of these derivatives has also been evaluated, with some compounds showing strong inhibitory activity against Candida species without in vitro toxicity at certain concentrations .

Aplicaciones Científicas De Investigación

Chemistry and Properties

The chemistry and properties of compounds containing 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid (THIPA) derivatives are extensively studied for their versatile applications in coordination chemistry. These compounds exhibit fascinating behaviors in forming complex compounds, showcasing significant spectroscopic properties, structures, magnetic properties, as well as biological and electrochemical activities. The investigation into analogues of such compounds is promising for uncovering further potential applications (Boča, Jameson, & Linert, 2011).

Biological Significance

The derivatives of THIPA, particularly those incorporating pyrimidine structures, have been highlighted for their biological significance. These derivatives serve as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological and medicinal applications (Jindal & Kaur, 2021).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, including those related to THIPA, are of great value for creating novel optoelectronic materials. These derivatives have been incorporated into luminescent small molecules and chelate compounds, contributing significantly to advancements in photo- and electroluminescence technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

CNS Acting Drugs Synthesis

Research into functional chemical groups that can lead to the synthesis of novel Central Nervous System (CNS) acting drugs has identified heterocycles, including THIPA derivatives, as potential lead molecules. These compounds exhibit a range of CNS effects, from depression and euphoria to convulsion, underscoring their therapeutic potential (Saganuwan, 2017).

Food Toxicants and Their Fate

The role of THIPA derivatives in the formation and fate of food toxicants, particularly in the context of processing-related food toxicants such as heterocyclic amines, has been reviewed. This research highlights the complex chemistry involved in the formation of such compounds and their potential health impacts, providing a foundation for further investigation into mitigating these effects (Zamora & Hidalgo, 2015).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mecanismo De Acción

Target of Action

Related compounds such as tetrahydroimidazo[1,2-a]pyrazine derivatives have been reported to interact with g protein-coupled receptors (gpcrs) . GPCRs are a large family of cell-surface receptors that play crucial roles in many biological processes .

Mode of Action

It’s worth noting that related compounds have been shown to exhibit antimicrobial activity . These compounds may interact with their targets, leading to changes that inhibit the growth of bacteria .

Biochemical Pathways

Related compounds have been shown to interfere with gpcr signaling pathways . This interference can lead to a variety of cellular responses, affecting physiological functions such as platelet aggregation and insulin-stimulated glucose transport .

Result of Action

Related compounds have demonstrated antibacterial activity, suggesting that they may inhibit bacterial growth .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h4-5,7H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVGNZYDLJDVNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659441 |

Source

|

| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873785-69-4 |

Source

|

| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

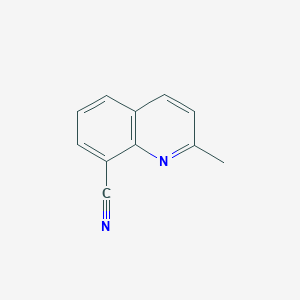

![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)

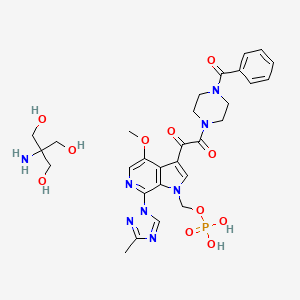

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)

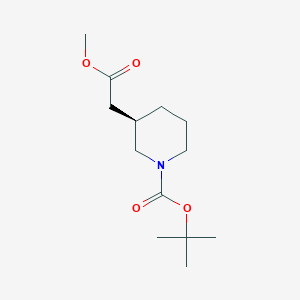

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)